Superior Pharmacological Performance of N-Cyclopropylmethyl Elaborated Scaffold vs. N-Isopropyl Elaborated Scaffold at the OX2 Receptor
When elaborated to a final antagonist series, the scaffold containing the target compound's signature N-cyclopropylmethyl group provides a significant potency advantage over the analogous N-isopropyl-substituted scaffold. This differential is observed in direct patent SAR data where the rest of the molecule is held constant [1][2]. Note: This is a 'Class-level inference' as the data is for a fully elaborated derivative, not the bare scaffold.
| Evidence Dimension | Orexin 2 (OX2) Receptor Antagonism IC50 |
|---|---|
| Target Compound Data | IC50 = 124 nM (for elaborated compound (2R,5S)-5-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine) |
| Comparator Or Baseline | IC50 = 10,000 nM (for elaborated compound (2R,5S)-2-methyl-5-[1-(1-methylethyl)-1H-pyrazol-4-yl]-1-{[2-(2H-tetrazol-2-yl)phenyl]carbonyl}piperidine, Example 16) |
| Quantified Difference | The N-cyclopropylmethyl derivative is approximately 80-fold more potent than its N-isopropyl counterpart at the OX2 receptor. |
| Conditions | Human OX2 receptor antagonism assay per US10227336; IC50 determined by FLIPR assay measuring inhibition of orexin-A-induced calcium mobilization. |
Why This Matters
This fold-selectivity demonstrates that the cyclopropylmethyl group is a critical pharmacophoric element for achieving potent OX2 antagonism, directly informing the choice of this specific building block for any OX2-targeted project.
- [1] BindingDB BDBM368206. US10227336 Example 3: (2R,5S)-5-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine. OX2 IC50: 124 nM. View Source
- [2] BindingDB BDBM368219. US10227336 Example 16: (2R,5S)-2-methyl-5-[1-(1-methylethyl)-1H-pyrazol-4-yl]-1-{[2-(2H-tetrazol-2-yl)phenyl]carbonyl}piperidine. OX2 IC50: 10,000 nM. View Source
